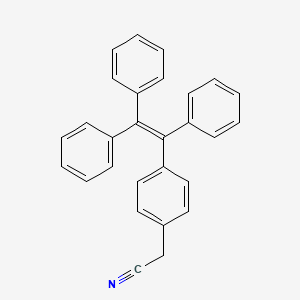
2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile is a compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE) characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl cyanide with 1,2,2-triphenylethene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like toluene. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides.
Scientific Research Applications
2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with AIE properties.
Biology: Employed in bioimaging due to its strong fluorescence in the aggregated state.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile is primarily based on its AIE properties. In solution, the compound is non-emissive due to intramolecular rotations that dissipate energy non-radiatively. in the aggregated state, these rotations are restricted, leading to strong fluorescence. This property is exploited in various applications, including sensing and imaging.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1,2,2-Triphenylvinyl)phenyl)-9H-fluoren-9-one
- 1,3,5,9-Tetra(4-(1,2,2-triphenylvinyl)phenyl)pyrene
- 4-Methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol
Uniqueness
2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile stands out due to its specific AIE properties, making it highly suitable for applications requiring strong fluorescence in the solid state. Its structural features allow for versatile functionalization, enhancing its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C28H21N |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[4-(1,2,2-triphenylethenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C28H21N/c29-21-20-22-16-18-26(19-17-22)28(25-14-8-3-9-15-25)27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-19H,20H2 |
InChI Key |
MMHMFDOASTUCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CC#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















